2-(2-Methoxyethoxy)isonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-4-5-14-8-6-7(9(10)12)2-3-11-8/h2-3,6H,4-5H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYCTJIOFKMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Synthetic Routes to 2-(2-Methoxyethoxy)isonicotinamide.
Preparation of the Isonicotinamide (B137802) Core from Precursors
The isonicotinamide core, substituted at the 2-position with a suitable leaving group, is a critical intermediate. A common and effective precursor is 2-chloroisonicotinic acid. Several methods exist for its synthesis. One prominent route begins with 4-cyanopyridine (B195900), which is first converted to 4-cyanopyridine-N-oxide. This intermediate then undergoes chlorination, followed by hydrolysis of the nitrile group to yield 2-chloroisonicotinic acid. google.com Another approach starts from γ-picoline, which is oxidized to its N-oxide, then chlorinated to afford the target acid. google.com A third pathway involves the chlorination of citrazinic acid to 2,6-dichloro-isonicotinic acid, which is then selectively dechlorinated at the 6-position. google.com
Once 2-chloroisonicotinic acid is obtained, it must be converted to the primary amide, 2-chloroisonicotinamide (B10422). This transformation is typically achieved via a two-step process. First, the carboxylic acid is activated, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netmdpi.com The resulting 2-chloroisonicotinoyl chloride is then treated with ammonia (B1221849) (NH₃) to form the desired 2-chloroisonicotinamide.
| Starting Material | Key Transformation | Intermediate/Product | Reagents | Ref. |
| 4-Cyanopyridine | N-Oxidation, Chlorination, Hydrolysis | 2-Chloroisonicotinic acid | 1. Oxidizing agent 2. Chlorinating agent 3. H₂O, H⁺/OH⁻ | google.com |
| 2-Chloroisonicotinic acid | Amidation | 2-Chloroisonicotinamide | 1. (COCl)₂ or SOCl₂ 2. NH₃ | researchgate.netmdpi.com |
Incorporation of the 2-Methoxyethoxy Substituent via Etherification or Amidation Reactions
With the 2-chloroisonicotinamide precursor in hand, the 2-methoxyethoxy side-chain is introduced via a nucleophilic aromatic substitution (SNAr) reaction. This process is an application of the Williamson ether synthesis. lumenlearning.commasterorganicchemistry.com In this reaction, the alcohol 2-methoxyethanol (B45455) is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2-methoxyethoxide. youtube.comyoutube.com
This alkoxide then acts as a potent nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine (B92270) ring and displacing the chloride leaving group. masterorganicchemistry.com The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the SN2-type attack on the aromatic ring. masterorganicchemistry.com
Step 2: Nucleophilic Aromatic Substitution CH₃OCH₂CH₂O⁻Na⁺ + 2-Chloroisonicotinamide → this compound + NaCl
Optimization of Reaction Conditions and Purity for Academic Yields
The efficiency of the SNAr reaction is highly dependent on the chosen conditions. To achieve high yields and purity, several factors must be optimized. The choice of base is critical for the complete deprotonation of 2-methoxyethanol without causing unwanted side reactions. While sodium hydride is common, other bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) can also be effective, particularly under microwave-assisted conditions. nih.gov
The solvent plays a crucial role; polar aprotic solvents such as DMF and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SNAr reactions by effectively solvating the cation of the alkoxide salt without solvating the nucleophilic anion, thus increasing its reactivity. lumenlearning.commasterorganicchemistry.com Reaction temperature is another key parameter. While some SNAr reactions proceed at room temperature, heating is often required to achieve a reasonable reaction rate. mdpi.com
Post-reaction, purification is essential to isolate the product in high purity. This typically involves an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent. The final purification is usually accomplished by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
| Parameter | Options | Rationale | Ref. |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Generates the nucleophilic alkoxide from 2-methoxyethanol. | masterorganicchemistry.comnih.gov |
| Solvent | THF, DMF, DMSO | Polar aprotic solvents enhance the rate of SNAr reactions. | lumenlearning.commasterorganicchemistry.com |
| Temperature | Room Temperature to 100 °C | Increased temperature often accelerates the reaction rate. | mdpi.com |
| Purification | Chromatography, Recrystallization | Isolation of the final product from byproducts and unreacted starting materials. | - |
Synthesis of Key Intermediates and Building Blocks for this compound
The successful synthesis of the target compound relies on the availability and preparation of two key building blocks: 2-chloroisonicotinamide and 2-methoxyethanol.
As detailed in section 2.1.1, 2-chloroisonicotinamide is typically synthesized from precursors like 4-cyanopyridine or citrazinic acid. google.com The synthesis of 2-chloroisonicotinic acid is a critical step, followed by its conversion to the amide. mdpi.com
The second key building block, 2-methoxyethanol (also known as methyl cellosolve), is a widely used industrial solvent and is readily available commercially. wikipedia.orghoneywell.com Its industrial synthesis involves the nucleophilic attack of methanol (B129727) on protonated ethylene (B1197577) oxide. wikipedia.org For laboratory purposes, it is typically purchased from chemical suppliers.
| Intermediate | IUPAC Name | Synthesis Method | Ref. |
| 2-Chloroisonicotinamide | 2-Chloropyridine-4-carboxamide | Amidation of 2-chloroisonicotinic acid. | researchgate.netmdpi.com |
| 2-Methoxyethanol | 2-Methoxyethan-1-ol | Reaction of methanol with ethylene oxide; Commercially available. | wikipedia.org |
Synthetic Approaches to Derivatization of this compound
Further structural modifications can be made to this compound to explore structure-activity relationships for various applications. A primary site for derivatization is the amide nitrogen atom.
Modifications on the Amide Nitrogen Atom
The N-H bond of the primary amide in this compound can be functionalized, most commonly through N-alkylation. rsc.org This reaction involves deprotonating the amide nitrogen with a base, followed by reaction with an alkylating agent. The acidity of the amide proton is lower than that of an alcohol, but strong bases like sodium hydride can effectively generate the corresponding N-anion. nih.gov
The resulting anion can then be treated with a variety of electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to yield N-substituted derivatives. nih.govrsc.org This method provides a direct route to a diverse library of N-alkylated amides. The reaction conditions, including the choice of base and solvent, are similar to those used in O-alkylation.
| Reaction Type | Reagents | Product Type | Ref. |
| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | N-Alkyl-2-(2-methoxyethoxy)isonicotinamide | nih.govrsc.org |
| N-Acylation | Acyl Chloride (RCOCl), Base | N-Acyl-2-(2-methoxyethoxy)isonicotinamide | mdpi.com |
Derivatization of the Pyridine Ring System
The pyridine ring of isonicotinamide and its derivatives is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. Key strategies for derivatizing the pyridine core include modifications via pyridine N-oxides and quaternization reactions.
One common approach to functionalize the pyridine ring, particularly at the C2 position, is through the corresponding pyridine N-oxide. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution. For instance, the C2 position can be alkylated, alkynylated, or arylated. organic-chemistry.orgnih.gov The reaction of a pyridine N-oxide with a Grignard reagent, followed by treatment with acetic anhydride (B1165640), can yield 2-substituted pyridines. organic-chemistry.org Alternatively, using dimethylformamide (DMF) instead of acetic anhydride in the second step can result in the formation of 2-substituted pyridine N-oxides, which can be further functionalized. organic-chemistry.org Photocatalysis has also been employed for the ortho-alkylation of pyridine N-oxides with alkynes, leading to α-(2-pyridinyl) benzyl amides or ketones. nih.gov
Another significant method for modifying the pyridine ring is through quaternization reactions. The nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts. For example, isonicotinamide can react with substituted 2-bromoacetophenones to yield N-substituted pyridinium bromides. myu-group.co.jpmasterorganicchemistry.com These reactions can be carried out using conventional heating or under ultrasound or microwave irradiation to improve reaction times and yields. myu-group.co.jp The use of greener solvents, such as deep eutectic solvents, has also been explored for these quaternization reactions. myu-group.co.jpmasterorganicchemistry.com
The following table summarizes some examples of pyridine ring derivatization reactions:
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| Pyridine N-oxide | 1. Grignard Reagent2. Acetic Anhydride | 2-Substituted Pyridine | organic-chemistry.org |
| Pyridine N-oxide | 1. Grignard Reagent2. DMF | 2-Substituted Pyridine N-oxide | organic-chemistry.org |
| Pyridine N-oxide | Ynamides/Arylacetylenes, Photocatalyst | α-(2-pyridinyl) benzyl amide/ketone | nih.gov |
| Isonicotinamide | Substituted 2-bromoacetophenones | N-substituted Pyridinium Bromide | myu-group.co.jpmasterorganicchemistry.com |
Alterations and Extension of the Methoxyethoxy Side Chain
Modification of the 2-(2-methoxyethoxy) side chain offers another avenue for creating derivatives of the parent compound. These alterations can involve cleavage of the ether linkage or extension of the chain.
The ether linkage in the methoxyethoxy side chain can be cleaved under acidic conditions, a common reaction for ethers. masterorganicchemistry.comlongdom.orgopenstax.orglibretexts.org Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically used for this purpose. openstax.orglibretexts.org The cleavage of an ether bond on a pyridine ring would likely result in a 2-hydroxypyridine (B17775) derivative and the corresponding halo-substituted side chain fragment. The specific mechanism of cleavage, either SN1 or SN2, depends on the structure of the ether and the reaction conditions. longdom.orgopenstax.orglibretexts.org For a primary ether like the methoxyethoxy group, an SN2 mechanism is generally favored. openstax.org
Below is a table outlining potential modifications to the methoxyethoxy side chain:
| Reaction Type | Reagents | Potential Product | General Principle |
| Ether Cleavage | HBr or HI | 2-Hydroxypyridine derivative | Acid-catalyzed cleavage of the C-O bond. longdom.orgopenstax.orglibretexts.org |
| Chain Extension | 1. Ether Cleavage2. Activation of hydroxyl group3. Reaction with a longer alcohol | Pyridine with extended ether side chain | Stepwise modification via a hydroxyl intermediate. |
Advanced Structural Characterization and Elucidation
Crystallographic Investigations of 2-(2-Methoxyethoxy)isonicotinamide and its Analogues
Crystallographic studies are fundamental to understanding the three-dimensional structure of a molecule in the solid state, which in turn dictates its physicochemical properties. Although single-crystal X-ray diffraction data for this compound has not been reported, the crystallographic landscape of isonicotinamide (B137802) and its derivatives offers significant insights.
Single Crystal X-ray Diffraction Analysis of Molecular Conformation
Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides precise information about the spatial arrangement of atoms within a crystal, including bond lengths, bond angles, and torsional angles, thereby defining the molecule's conformation. uq.edu.aunih.gov For isonicotinamide and its derivatives, SCXRD studies have revealed that the molecular structure is generally non-planar, with the pyridine (B92270) ring often twisted with respect to the central hydrazone moiety in its hydrazide derivatives. nih.gov It is anticipated that in this compound, the pyridine ring and the amide group would be the core structural features, with the methoxyethoxy side chain exhibiting conformational flexibility.
Studies on Polymorphism and Cocrystal Formation in Related Isonicotinamide Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Isonicotinamide is known to be a highly polymorphic compound, with at least six polymorphs identified, which can be obtained from both solution and melt crystallization. chemicalbook.comacs.orgnih.gov The stability relationship between these polymorphs has been a subject of detailed investigation.
Furthermore, isonicotinamide is a well-established co-crystal former. researchgate.netchemicalbook.com It readily forms cocrystals with a variety of molecules, including dicarboxylic acids and active pharmaceutical ingredients. researchgate.netchemicalbook.complos.org These cocrystals are held together by specific and predictable hydrogen bonding patterns, most notably the carboxylic acid⋯pyridine supramolecular synthon. researchgate.net The study of isonicotinamide-glutaric acid cocrystals has even demonstrated that polymorphism can be induced through mechanochemical methods like variable temperature ball milling. This propensity for polymorphism and cocrystal formation in the isonicotinamide scaffold suggests that this compound may also exhibit similar solid-state behavior.
Hirshfeld Surface Analysis and Energy Frameworks Calculations for Supramolecular Interactions
Energy framework calculations, often performed using methods like PIXELC, complement Hirshfeld analysis by quantifying the different energy components (coulombic, polarization, dispersion, and repulsion) of the intermolecular interactions. nih.gov Studies on isonicotinamide derivatives have shown that dispersion energy often plays a crucial role in stabilizing the crystal packing. nih.gov These computational techniques would be invaluable for a detailed understanding of the supramolecular architecture of this compound, should its crystal structure be determined.
High-Resolution Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of a compound and probing its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures in solution. researchgate.net While specific NMR spectra for this compound are not publicly available, the well-documented spectra of isonicotinamide provide a reliable reference for expected chemical shifts. chemicalbook.comacs.org
Dynamic NMR studies on isonicotinamide have been particularly insightful, allowing for the measurement of the rotational barrier of the amide group. researchgate.net This research revealed an activation enthalpy of +14.1 ± 0.2 kcal/mol for the C-N bond rotation, providing a quantitative measure of its conformational flexibility in solution. researchgate.net Such studies help to understand the interplay of steric, electronic, and hydrogen-bonding effects on the molecule's dynamic behavior. researchgate.net In this compound, one would expect characteristic signals for the methoxy (B1213986) and ethoxy protons in the 1H NMR spectrum, in addition to the aromatic protons of the pyridine ring and the amide protons.
Below is a table summarizing the typical, literature-derived NMR data for the parent compound, isonicotinamide.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1H | ~8.7 | Doublet | Protons ortho to pyridine N |
| 1H | ~7.8 | Doublet | Protons meta to pyridine N |
| 1H | ~8.2, ~7.7 | Broad Singlets | Amide (NH2) protons |
| 13C | ~166 | Singlet | Carbonyl (C=O) |
| 13C | ~150 | Singlet | Carbons ortho to pyridine N |
| 13C | ~142 | Singlet | Carbon attached to C=O |
| 13C | ~122 | Singlet | Carbons meta to pyridine N |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Hydrogen Bonding Characterization
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the conformational isomers and intermolecular interactions of this compound. The vibrational modes of the molecule are sensitive to its geometry and the hydrogen bonds it forms in the solid state.
The isonicotinamide moiety possesses characteristic vibrational frequencies that are well-documented. For the related compound, isonicotinamide, FTIR spectra show distinct bands corresponding to the amide and pyridine groups. The N-H stretching vibrations of the amide group typically appear in the region of 3100-3400 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration is a strong band usually observed around 1660-1680 cm⁻¹. researchgate.net Changes in the position of these bands can indicate the involvement of the amide group in hydrogen bonding. For instance, a shift to lower wavenumbers for the C=O stretching band is indicative of hydrogen bond formation.
Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the pyridine ring and the methoxyethoxy chain. nih.govnih.gov The combination of FTIR and Raman data allows for a more complete picture of the vibrational landscape of the molecule. researchgate.net
Table 1: Representative Vibrational Frequencies for Isonicotinamide Moiety
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide | N-H stretch | 3100-3400 | researchgate.net |
| Amide | C=O stretch | 1660-1680 | researchgate.net |
| Pyridine Ring | Ring stretching | 1550-1610 | nih.gov |
Note: These are typical ranges and the exact positions for this compound may vary based on its specific crystalline form and intermolecular interactions.
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation
Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Techniques such as Electron-Activated Dissociation (EAD) can provide detailed structural information by inducing fragmentation of the parent ion. nih.gov
In a typical mass spectrum, the protonated molecule [M+H]⁺ would be observed. For this compound (molar mass = 196.21 g/mol ), this would correspond to an m/z of 197.22. High-resolution mass spectrometry would allow for the precise determination of this mass, confirming the elemental composition.
The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for this molecule would likely involve:
Cleavage of the ether linkages: Loss of the methoxyethyl group (-CH₂CH₂OCH₃) or fragments thereof.
Loss of the amide group: Elimination of NH₂ or CONH₂.
Fission of the pyridine ring: Characteristic fragmentation of the aromatic system.
EAD is particularly useful for characterizing complex molecules as it can induce fragmentation at different locations compared to more common techniques like collision-induced dissociation (CID), providing a more complete structural picture. nih.gov
Table 2: Predicted Fragment Ions for this compound
| m/z (Predicted) | Possible Fragment |
|---|---|
| 197.22 | [M+H]⁺ |
| 138.12 | [M - CH₂CH₂OCH₃ + H]⁺ |
| 122.12 | [M - CONH₂ - OCH₃ + H]⁺ |
Note: These are predicted fragmentation patterns. Actual experimental data would be required for confirmation.
Chiroptical Methods for Stereochemical Assignment of Enantiopure Derivatives
There is currently no information available in the scientific literature regarding the synthesis or analysis of enantiopure derivatives of this compound. Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful techniques for assigning the absolute stereochemistry of chiral molecules. wiley.com Should chiral derivatives of this compound be synthesized in the future, these methods would be essential for their characterization. The introduction of a stereocenter, for example within the methoxyethoxy side chain, would render the molecule chiral, and its enantiomers would exhibit mirror-image CD spectra.
Thermal Analysis Techniques for Understanding Solid-State Behavior and Degradation Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), provide critical information about the solid-state properties of this compound. These methods can be used to determine its melting point, thermal stability, and decomposition profile. mdpi.com
A TGA-DTG curve would show the mass loss of the compound as a function of temperature. The DTG (Derivative Thermogravimetry) curve, which is the first derivative of the TGA curve, highlights the temperatures at which the rate of mass loss is at its maximum. This can reveal a multi-step degradation process. For instance, the initial mass loss might correspond to the loss of the methoxyethoxy side chain, followed by the decomposition of the isonicotinamide core at higher temperatures.
A TG-DSC curve would simultaneously provide information on mass loss and heat flow. The DSC component would show endothermic or exothermic events. An endothermic peak would indicate a phase transition, such as melting, while exothermic peaks would suggest decomposition or other chemical reactions. For the related compound nicotinamide (B372718), a sharp endothermic peak corresponding to its melting point is observed. mdpi.com A similar sharp peak would be expected for pure, crystalline this compound.
Table 3: Hypothetical Thermal Analysis Data for this compound
| Thermal Event | Technique | Observation | Interpretation |
|---|---|---|---|
| Melting | DSC | Sharp endothermic peak | Melting of the crystalline solid |
| Decomposition Step 1 | TGA/DTG | Mass loss corresponding to the methoxyethoxy group | Initial thermal degradation |
Note: This table is hypothetical and illustrates the type of data that would be obtained from thermal analysis. Actual values would need to be determined experimentally.
Mechanistic Organic Chemistry and Reactivity Studies
Reaction Pathways and Mechanisms of the Isonicotinamide (B137802) Moiety
The isonicotinamide core, a pyridine (B92270) ring substituted with a carboxamide group at the 4-position, is the primary site of many chemical transformations. Its reactivity is largely influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the amide group.
Investigation of Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in isonicotinamide is generally deactivated towards electrophilic substitution due to the electronegative nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iq This effect is further compounded by the potential for protonation of the nitrogen in acidic media, which creates a positively charged pyridinium (B92312) ion, further deactivating the ring towards attack by electrophiles. uoanbar.edu.iq Electrophilic substitution, when it does occur under harsh conditions, is predicted to favor the 3- and 5-positions, as the intermediate carbocations avoid placing a positive charge on the already electron-deficient nitrogen atom. youtube.com
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions. uoanbar.edu.iqquimicaorganica.org The presence of a good leaving group at these positions facilitates the attack of nucleophiles. For 2-(2-methoxyethoxy)isonicotinamide, the 2-methoxyethoxy group itself could potentially act as a leaving group under certain conditions, although it is not a conventional leaving group. The mechanism for such a reaction would likely proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing pyridine nitrogen. uoanbar.edu.iq The relative reactivity of different positions on the pyridine ring towards nucleophiles is a subject of detailed study, with computational models helping to predict the most likely sites of attack. nih.gov
Amide Group Reactivity, Hydrolysis, and Condensation Mechanisms
The amide group of this compound exhibits characteristic reactivity, primarily centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom.
Hydrolysis: The amide bond can be cleaved through hydrolysis under both acidic and basic conditions to yield isonicotinic acid and 2-methoxyethylamine. solubilityofthings.com
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid. solubilityofthings.com
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is typically facilitated by protonation from the solvent. solubilityofthings.com
The stability of the amide bond is significant, and its cleavage often requires forcing conditions. chemistrysteps.com
Condensation Reactions: The amide can participate in condensation reactions. For instance, it can be synthesized from isonicotinic acid or its derivatives (like acyl chlorides) and 2-methoxyethylamine. masterorganicchemistry.com The reverse reaction, condensation, can be achieved using coupling agents that activate the carboxylic acid. masterorganicchemistry.com
Mechanistic Behavior of the 2-Methoxyethoxy Chain
The 2-methoxyethoxy side chain introduces additional reaction possibilities, primarily related to the ether linkages.
Studies of Ether Cleavage and Functional Group Interconversions
The ether bonds in the 2-methoxyethoxy chain are generally stable but can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.com
SN2 Mechanism: In the presence of a strong nucleophile and a primary or secondary alkyl group attached to the ether oxygen, the reaction will likely follow an SN2 pathway. The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com Then, the halide ion acts as a nucleophile, attacking the less sterically hindered carbon adjacent to the protonated oxygen. libretexts.org
SN1 Mechanism: If one of the alkyl groups attached to the ether oxygen can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the cleavage may proceed through an SN1 mechanism. libretexts.orgmasterorganicchemistry.com
For the 2-methoxyethoxy chain, both ether linkages involve primary carbons, suggesting that cleavage would likely occur via an SN2 mechanism. Cleavage could potentially yield different products depending on which C-O bond is broken.
Role of the Polyether Chain in Solvation and Complexation Mechanisms
The 2-methoxyethoxy chain, with its repeating ether units, can influence the molecule's properties through solvation and complexation. The oxygen atoms in the polyether chain can act as hydrogen bond acceptors, affecting the molecule's solubility in protic solvents. Furthermore, such chains are known to coordinate with metal cations, similar to crown ethers, although the short length of the chain in this case would lead to weaker and less selective binding. This complexation ability can be a factor in the molecule's reactivity and its behavior in different chemical environments.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.
The kinetics of nucleophilic substitution on the pyridine ring would be influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov Similarly, the rate of amide hydrolysis is highly dependent on pH and temperature. researchgate.net
Catalytic Roles and Mechanisms of this compound and its Derivatives in Chemical Transformations.
While direct studies on the catalytic applications of This compound are not extensively documented in publicly available literature, its structural features as a substituted isonicotinamide suggest potential roles in various catalytic processes. The reactivity and catalytic activity of isonicotinamide derivatives are often centered around the nitrogen atom of the pyridine ring and the amide functionality.
The pyridine nitrogen can act as a Lewis base or a ligand for metal centers, making isonicotinamide derivatives potential catalysts or catalyst modifiers in a range of reactions. For instance, metal complexes of substituted isonicotinohydrazides, which are structurally related to isonicotinamides, have demonstrated excellent catalytic activity in reactions like C-N coupling. researchgate.net The presence of the 2-(2-methoxyethoxy) substituent in This compound could influence the electronic properties and steric hindrance around the pyridine nitrogen, thereby modulating its coordinating ability and, consequently, the catalytic performance of its metal complexes.
Furthermore, isonicotinamide itself can undergo quaternization reactions, which are fundamental in the synthesis of various functional materials and organocatalysts. researchgate.net The rate and efficiency of such reactions are sensitive to the substituents on the pyridine ring. The electron-donating nature of the alkoxy group at the 2-position in This compound would likely increase the nucleophilicity of the pyridine nitrogen, potentially enhancing its activity in reactions where it acts as a nucleophilic catalyst.
The amide group of isonicotinamide derivatives can participate in hydrogen bonding, which is a crucial aspect of organocatalysis, enabling the activation of substrates. The ether linkages in the 2-(2-methoxyethoxy) side chain could also engage in hydrogen bonding or coordinate to metal ions, potentially leading to cooperative catalytic effects.
In the broader context of nicotinamide (B372718) derivatives, they are known to be involved in hydrogenation reactions, acting as mimics of the coenzyme NAD+. wikipedia.org For example, N-benzyl nicotinamide has been successfully hydrogenated to its 1,4-dihydro derivative using a Pt/SiO2 catalyst. wikipedia.org The substituent at the 2-position of the pyridine ring can influence the redox potential and stability of the corresponding dihydropyridine (B1217469), which is a key intermediate in many biological and chemical reduction processes. While specific data for This compound is unavailable, the electronic and steric effects of the methoxyethoxy group would be expected to play a significant role in its potential application in such catalytic cycles.
Table 1: Potential Catalytic Applications of Isonicotinamide Derivatives and the Inferred Role of the 2-(2-Methoxyethoxy) Substituent
| Catalytic Application | General Role of Isonicotinamide Derivative | Potential Influence of the 2-(2-Methoxyethoxy) Substituent |
| Metal-Catalyzed Cross-Coupling | Ligand for the metal center (e.g., Pd, Cu) | Modulates electronic properties and steric environment of the metal complex, potentially affecting catalytic activity and selectivity. researchgate.net |
| Organocatalysis | Lewis base, hydrogen bond donor/acceptor | Enhances nucleophilicity of the pyridine nitrogen; ether oxygens could participate in substrate binding and activation. |
| Transfer Hydrogenation | Hydride transfer agent (in its reduced form) | Influences the redox potential and stability of the dihydropyridine intermediate. |
| Quaternization Reactions | Nucleophile | Increases the reactivity of the pyridine nitrogen towards electrophiles. researchgate.net |
Photochemical Transformations and Photophysical Mechanisms of Pyridinecarboxamides.
The photochemical behavior of pyridinecarboxamides, including isonicotinamide and its derivatives, is a subject of scientific inquiry, particularly concerning their stability and potential for light-induced reactions. The photophysical and photochemical properties are intrinsically linked to the electronic structure of the molecule, which can be significantly altered by substituents.
Studies on unsubstituted isonicotinamide have shown that it is relatively photochemically stable compared to its isomer, picolinamide (B142947). researchgate.net This difference in reactivity has been attributed to their distinct molecular structures and the nature of their excited states. Upon UV irradiation, picolinamide undergoes fragmentation, whereas isonicotinamide does not show similar reactivity under the same conditions. researchgate.net The presence of the 2-(2-methoxyethoxy) group in This compound introduces a chromophore that can influence the absorption of light and the subsequent photophysical and photochemical pathways.
The methoxyethoxy substituent, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption spectrum of the isonicotinamide core. This is a common effect observed in substituted aromatic systems. The ether oxygens in the side chain can also influence the excited state properties through intramolecular interactions.
Furthermore, photoinduced electron transfer (PET) is a common photochemical transformation for molecules containing both electron-donating and electron-accepting moieties. In the case of This compound , the electron-rich methoxyethoxy group and the electron-deficient pyridinecarboxamide core could potentially participate in a PET process upon photoexcitation. The efficiency of such a process would depend on the redox potentials of the donor and acceptor parts and the solvent polarity.
Table 2: Predicted Photophysical Properties and Potential Photochemical Pathways for this compound based on Analogous Systems
| Property/Process | General Behavior of Pyridinecarboxamides | Predicted Influence of the 2-(2-Methoxyethoxy) Substituent |
| UV-Vis Absorption | Absorption in the UV region. | Bathochromic shift (to longer wavelengths) due to the electron-donating substituent. |
| Fluorescence | Generally low fluorescence for unsubstituted isonicotinamide. | Potential for enhanced fluorescence depending on the nature of the lowest excited state and suppression of non-radiative pathways. |
| Photochemical Reactivity | Isonicotinamide is relatively photostable. researchgate.net | The C-O bonds in the ether side chain could be susceptible to photochemical cleavage. Potential for photoinduced electron transfer. |
| Excited State Deactivation | Dominated by non-radiative processes in unsubstituted isonicotinamide. | The substituent may alter the rates of intersystem crossing and internal conversion, influencing the overall photostability. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic nature of 2-(2-Methoxyethoxy)isonicotinamide. These methods model the molecule's electron distribution to predict its structure, stability, and reactivity.
The ground-state molecular structure of this compound can be determined with high accuracy using Density Functional Theory (DFT) and ab initio methods. nih.govresearchgate.net DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy. researchgate.netcore.ac.ukmdpi.com Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for comparison. core.ac.ukmdpi.com
For these calculations, basis sets such as 6-311++G(d,p) are typically employed to provide a flexible description of the electron orbitals. core.ac.uksemanticscholar.org The process involves geometry optimization, where the molecule's energy is minimized by adjusting the positions of its atoms until a stable, low-energy conformation is found. researchgate.net These calculations for the isonicotinamide (B137802) portion of the molecule show that the carboxamide group is often slightly twisted relative to the plane of the pyridine (B92270) ring. core.ac.uk The addition of the flexible 2-methoxyethoxy group introduces further degrees of freedom, which must be considered to locate the global minimum energy structure.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (Amide) | ~1.24 |
| Bond Length (Å) | C-N (Amide) | ~1.35 |
| Bond Length (Å) | C-C (Ring-Amide) | ~1.51 |
| Bond Length (Å) | C-O (Ether) | ~1.43 |
| Bond Angle (°) | O=C-N (Amide) | ~122.5 |
| Bond Angle (°) | C-O-C (Ether) | ~112.0 |
| Dihedral Angle (°) | Ring - Amide Group | ~20-30 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electron transfer processes. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgossila.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the amide group. The electron-donating nature of the methoxyethoxy side chain would likely raise the energy of the HOMO compared to unsubstituted isonicotinamide. rsc.org The LUMO is typically localized on the pyridine ring, which can accept electron density. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests higher reactivity. The introduction of the methoxyethoxy group is predicted to decrease the HOMO-LUMO gap, potentially enhancing the molecule's reactivity. rsc.org
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.0 |
| LUMO | -1.5 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 5.5 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (electronegative) or electron-poor (electropositive). nih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
In this compound, the MEP map would show the most negative potential (red/yellow regions) concentrated around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic attack. The ether oxygens in the side chain would also exhibit negative potential. Conversely, the most positive potential (blue regions) would be located on the amide hydrogen atoms (N-H), making them susceptible to nucleophilic attack and key sites for hydrogen bonding. nih.govnih.gov
Computational methods can accurately predict various spectroscopic properties. DFT calculations are used to compute the vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. core.ac.uk
Key predicted vibrational frequencies for this compound would include:
N-H stretching: Around 3300-3500 cm⁻¹
C-H stretching (aromatic and aliphatic): Around 2900-3100 cm⁻¹
C=O stretching (amide I band): Around 1670-1690 cm⁻¹
Pyridine ring stretching: Around 1550-1600 cm⁻¹
C-O-C stretching (ether): Around 1100-1150 cm⁻¹
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). semanticscholar.orgnih.gov The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max). researchgate.net For this compound, π → π* transitions associated with the pyridine ring and amide group are expected to dominate the UV-Vis spectrum. semanticscholar.org The prediction of fluorescence emission involves optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state. researchgate.net
| Spectroscopic Property | Parameter | Predicted Value |
|---|---|---|
| Vibrational Frequency (IR) | C=O Stretch | ~1680 cm⁻¹ |
| Vibrational Frequency (IR) | N-H Stretch | ~3450 cm⁻¹ |
| Vibrational Frequency (IR) | C-O-C Stretch | ~1125 cm⁻¹ |
| UV-Vis Absorption | λ_max (π → π*) | ~260-280 nm |
| Fluorescence Emission | λ_em | ~320-350 nm |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. researchgate.netresearchgate.net
The 2-methoxyethoxy side chain of the molecule is flexible, with several rotatable single bonds (C-C and C-O). MD simulations are essential for exploring the conformational landscape of this chain. rsc.org By simulating the molecule's movement in a solvent (like water or DMSO) over nanoseconds, one can identify the most stable and frequently occurring conformations. nih.gov
The analysis focuses on the torsional (dihedral) angles along the chain, which define its spatial arrangement. nih.gov The simulations can reveal whether the chain tends to fold back towards the pyridine ring, extend into the solvent, or adopt specific gauche or anti conformations. This dynamic behavior is crucial for understanding how the molecule interacts with its environment, including potential binding partners. nih.gov The results can be presented as a population analysis of different conformers, showing their relative energies and probabilities of occurrence. nih.gov
Simulation of Intermolecular Interactions in Solution and Solid States
Molecular dynamics (MD) simulations are a powerful computational tool for investigating molecular processes and interactions at an atomic level of detail. researchgate.netmdpi.com For this compound, MD simulations can provide profound insights into its behavior in both solution and solid states by modeling the complex interplay of intermolecular forces over time.
In a simulated aqueous environment, MD can track the dynamic formation and breaking of hydrogen bonds between the amide group (both the N-H donor and C=O acceptor) and water molecules. It can also model the interactions of the pyridine ring nitrogen and the ether oxygen atoms with the solvent. Such simulations are crucial for calculating properties like the solvation free energy. researchgate.net The unbinding process of a ligand from an enzyme, which is the reverse of the binding process, can be investigated using MD simulations to shed light on the optimal binding pathway. nih.gov
In the solid state, MD simulations are used to study the stability of crystal structures and cocrystals. researchgate.net For a molecule like this compound, these simulations would model the specific, repeating interactions that define its crystal lattice. This includes the strong N-H···O hydrogen bonds forming dimers or chains between amide groups, as well as weaker C-H···O and potential π-π stacking interactions involving the pyridine ring. By simulating the system at various temperatures, researchers can study phase transitions and the stability of different polymorphic forms.
Setting up such a simulation requires careful parameterization. A typical MD simulation setup is outlined in the table below.
| Parameter | Description | Typical Values/Methods for Isonicotinamide Derivatives |
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. It defines atom types, bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). | OPLS/AA (Optimized Potentials for Liquid Simulations-All Atom), CHARMM, AMBER. researchgate.netmdpi.com |
| Solvent Model | A representation of the solvent molecules. Explicit models treat each solvent molecule individually, while implicit models represent the solvent as a continuous medium. | Explicit: TIP3P, SPC/E for water. Implicit: Generalized Born (GB) models. nih.gov |
| System Setup | The initial configuration of the simulation box, containing the solute (this compound) and solvent molecules. | The solute is placed in a periodic box of solvent. Ions may be added to neutralize the system. |
| Simulation Protocol | The sequence of steps to prepare and run the simulation. This typically includes energy minimization, equilibration (heating and pressurizing the system to the desired state), and a final production run for data collection. | 1. Energy minimization. 2. NVT (constant Number of particles, Volume, Temperature) equilibration. 3. NPT (constant Number of particles, Pressure, Temperature) equilibration. 4. Production MD run. |
| Data Analysis | Post-simulation analysis of the trajectory to extract meaningful properties. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Function (RDF) to analyze hydrogen bonds, and calculation of interaction energies. chemrxiv.org |
These simulations provide a dynamic picture of how the molecule interacts with its environment, which is fundamental to understanding its solubility, crystal packing, and interactions with biological targets.
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry offers indispensable tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that govern reaction rates. catalysis.blog For this compound, these methods can be used to explore reactivity, such as modifications to the pyridine ring, reactions at the amide group, or the rotational dynamics of the molecule.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to this field. mdpi.commdpi.com By calculating the potential energy surface of a reacting system, researchers can identify the lowest energy path from reactants to products. catalysis.blog This path includes intermediates and, crucially, transition states (TS). A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. Locating the precise geometry and energy of a TS is key to understanding a reaction's feasibility and kinetics.
A notable example is the study of the amide rotational barrier in isonicotinamide, a closely related compound. nih.gov The rotation around the C-N amide bond is hindered due to the partial double-bond character. The transition state for this process involves the perpendicular orientation of the amide plane relative to the pyridine ring. Ab initio calculations can determine the activation enthalpy for this rotation, providing insight into the electronic effects of the pyridine ring on the amide group. nih.gov
Another application is predicting the mechanism of reactions, such as the alkylation of pyridine carboxamides. mdpi.com Computational modeling can identify the transition state structure, for instance, showing the opening of a sultone ring and its coordination to the pyridine nitrogen. Such models can explain experimental outcomes, like why certain isomers react with higher yields, by revealing stabilizing interactions (e.g., intramolecular hydrogen bonds) within the transition state structure. mdpi.com Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed to study enzyme-catalyzed reactions, such as the hydrolysis of nicotinamide (B372718), where the active site is treated with high-level QM theory while the rest of the protein is handled by MM. mdpi.comrsc.org
| Computational Task | Method(s) | Information Gained |
| Geometry Optimization | DFT (e.g., B3LYP, M05-2X), Ab initio (e.g., MP2) | Finds the lowest energy structures for reactants, intermediates, and products. mdpi.commdpi.com |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN), Dimer method, Nudged Elastic Band (NEB) | Locates the saddle point (transition state) on the potential energy surface connecting reactants and products. |
| Frequency Calculation | DFT, Ab initio | Confirms a structure is a minimum (all real frequencies) or a transition state (one imaginary frequency) and calculates zero-point vibrational energy (ZPVE). |
| Activation Energy Calculation | Energy difference between TS and reactants (including ZPVE) | Determines the theoretical energy barrier for the reaction, which is related to the reaction rate. rsc.org |
| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | Confirms that the found transition state connects the desired reactants and products. |
Through these methods, a comprehensive picture of the reactivity of this compound can be developed, guiding synthetic efforts and providing a deeper understanding of its chemical properties.
Advanced Academic Applications and Research Directions
Biomimetic Chemistry and Enzyme-Related Mechanistic Studies
The isonicotinamide (B137802) structure is a key component of the essential coenzyme Nicotinamide (B372718) Adenine Dinucleotide (NAD+), which plays a central role in cellular metabolism and signaling. nih.govresearchgate.net This structural similarity allows derivatives like 2-(2-Methoxyethoxy)isonicotinamide to be used as chemical mimics to study NAD+-dependent pathways and to investigate the mechanisms of enzymes that interact with NAD+ and its precursor, nicotinamide.
Investigation of Isonicotinamide Scaffold in Model Systems for Nicotinamide Adenine Dinucleotide (NAD+) Pathways
The biosynthesis of NAD+ in mammals occurs through several routes, including the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway, which recycles nicotinamide. mdpi.comwikipedia.orgstanford.edu The salvage pathway is critical for maintaining cellular NAD+ levels, with the enzyme nicotinamide phosphoribosyltransferase (NAMPT) being a rate-limiting step. wikipedia.org
Isonicotinamide and its analogues serve as valuable tools to probe these pathways. For instance, isonicotinamide itself has been shown to compete with nicotinamide for binding to sirtuins, a class of NAD+-dependent deacetylases, thereby modulating their activity. nih.gov By introducing modifications such as the 2-(2-methoxyethoxy) group, researchers can systematically study how changes in steric and electronic properties at this position influence the interaction with enzymes in the NAD+ metabolic network. These studies can provide insights into the substrate specificity and catalytic mechanisms of enzymes like NAMPT and sirtuins. The use of such biomimetic compounds helps to elucidate the intricate regulatory mechanisms governing NAD+ homeostasis, which is often dysregulated in aging and various diseases. nih.govresearchgate.net
Mechanism-Based Studies Related to Enzyme Inhibition or Activation via Isonicotinamide Analogues
The isonicotinamide scaffold is a promising starting point for the design of enzyme modulators. The nitrogen atom in the pyridine (B92270) ring and the amide group can participate in various non-covalent interactions within an enzyme's active site, leading to either inhibition or, in some cases, activation.
Research has demonstrated that nicotinamide analogues can act as inhibitors of enzymes such as nicotinamide N-methyltransferase (NNMT). nih.gov In some cases, these analogues are themselves substrates for the enzyme, and their methylated products act as potent inhibitors. nih.gov A closely related compound, N-(cyclopropylmethyl)-2-(2-methoxyethoxy)isonicotinamide, has been identified as having potential applications in enzyme inhibition studies. evitachem.com This suggests that the this compound core is a viable platform for developing specific enzyme inhibitors.
The mechanism of inhibition by these analogues can be competitive, non-competitive, or uncompetitive, each providing different information about the enzyme's function. youtube.comyoutube.com For example, a competitive inhibitor typically binds to the active site, preventing the natural substrate from binding. By studying the kinetics of inhibition with compounds like this compound, researchers can map the active site of an enzyme and understand the key interactions required for catalysis. Such mechanism-based studies are fundamental to the rational design of new therapeutic agents that target specific enzymes. nih.govnih.gov
Development of Advanced Analytical Probes (e.g., pH-Responsive Fluorescent Probes)
The pyridine ring within the isonicotinamide structure is a key feature that can be exploited for the development of advanced analytical probes. Pyridine-based compounds are known to exhibit changes in their fluorescence properties in response to changes in pH, making them excellent candidates for pH-responsive fluorescent probes. researchgate.netmdpi.com
The development of such probes is of significant interest for visualizing pH changes in biological systems, such as within cellular organelles or in the tumor microenvironment, which is known to be acidic. nih.gov The principle behind these probes often involves the protonation of the pyridine nitrogen at acidic pH, which can alter the electronic properties of the molecule and thus its fluorescence emission. This can lead to an "off-on" fluorescence response or a ratiometric change in emission wavelengths. researchgate.netnih.gov
The this compound structure provides a foundation for such a probe. The methoxyethoxy group could be further functionalized with a fluorophore, while the isonicotinamide moiety acts as the pH-sensing unit. The electronic properties of the methoxyethoxy group can also influence the pKa of the pyridine nitrogen and the photophysical properties of the attached fluorophore, allowing for the fine-tuning of the probe's sensitivity and operating range. nih.gov Computational methods, such as time-dependent density functional theory (TDDFT), can be employed to predict the spectroscopic properties of such probes and guide their design. nih.gov The development of these advanced analytical tools holds promise for a wide range of applications in biomedical research and diagnostics. openalex.org
Future Outlook and Emerging Research Frontiers
Development of Sustainable and Efficient Synthetic Methodologies for Derivatives
The synthesis of isonicotinamide (B137802) derivatives is undergoing a paradigm shift towards greener and more efficient processes. Traditional methods, while effective, often rely on harsh reagents and generate significant waste. nih.gov Current research is focused on developing environmentally benign and economically viable synthetic routes.
One promising avenue is the use of biocatalysis, employing enzymes to drive chemical reactions under mild conditions. nih.gov This approach offers high selectivity and catalytic efficiency, minimizing the formation of byproducts. nih.gov For instance, lipases have been successfully used in the synthesis of nicotinamide (B372718) derivatives, achieving high yields in environmentally friendly solvents like tert-amyl alcohol. nih.gov Another innovative technique involves the use of continuous-flow microreactors, which can significantly shorten reaction times and improve product yields compared to traditional batch processes. nih.gov
Furthermore, solvent-free and catalyst-free reaction conditions are being explored to create cleaner and more straightforward synthetic procedures. nih.gov Multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, are also gaining traction for their efficiency and atom economy. researchgate.netresearchgate.net These modern synthetic strategies are poised to revolutionize the production of 2-(2-Methoxyethoxy)isonicotinamide derivatives, making them more accessible for further research and application.
Integration of Advanced Characterization Techniques for Real-time Studies
A deep understanding of the structural and dynamic properties of this compound and its derivatives is crucial for predicting their behavior and function. Advanced characterization techniques are playing an increasingly important role in providing these insights.
Single-crystal X-ray diffraction, for example, provides detailed information about the three-dimensional arrangement of atoms within a crystal, revealing key intermolecular interactions such as hydrogen bonding and π-π stacking. irins.org These interactions are fundamental to the crystal packing and can influence the material's physical properties. irins.org Spectroscopic methods like NMR and IR are routinely used to confirm the chemical structures of newly synthesized derivatives. mdpi.com
Emerging research is focused on employing techniques that allow for real-time monitoring of chemical processes. For instance, in situ spectroscopy can track the formation of different polymorphic forms of a compound during crystallization, providing valuable information on the factors that control this phenomenon. researchgate.net The application of such advanced analytical methods will enable a more profound comprehension of the structure-property relationships in this compound derivatives.
Computational Design and High-Throughput Screening for Novel Compound Discovery
The discovery of new compounds with desired properties is being accelerated by the integration of computational design and high-throughput screening (HTS). These approaches allow for the rapid evaluation of large libraries of virtual or real compounds, significantly reducing the time and resources required for drug discovery and materials development.
Computational methods, such as molecular docking and density functional theory (DFT) calculations, can predict the binding affinity of a molecule to a biological target or its electronic properties. nih.govresearchgate.net This allows researchers to prioritize which derivatives of this compound are most likely to exhibit a desired activity. For example, computational screening has been used to identify potential inhibitors of specific enzymes. researchgate.net
High-throughput screening involves testing large numbers of compounds in parallel using automated, miniaturized assays. nih.govnih.gov This technique is particularly valuable for identifying "hit" compounds that can then be further optimized. Phenotypic screens, which assess the effect of compounds on living cells or organisms, are also a powerful tool for discovering novel therapeutic agents. nih.gov The synergy between computational design and HTS is expected to lead to the discovery of novel this compound derivatives with tailored functionalities.
Interdisciplinary Impact on Diverse Chemical Sciences
The versatility of the isonicotinamide structure suggests that this compound and its derivatives will have a broad impact across various fields of chemical science.
In medicinal chemistry, these compounds are being investigated for a wide range of therapeutic applications, including as anticancer agents, reactivators of inhibited enzymes, and for their potential neuroprotective properties. mdpi.comnih.govnews-medical.net The ability of isonicotinamide to form cocrystals with other molecules is also being explored to modify the physical properties of active pharmaceutical ingredients. nih.gov
In materials science, isonicotinamide derivatives are being used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have potential applications in areas such as gas storage, catalysis, and sensing. The study of the self-association of isonicotinamide molecules in different solvents is also providing fundamental insights into the process of crystal nucleation. researchgate.net
The continued exploration of this compound and its derivatives is likely to yield new discoveries and applications, further solidifying the importance of this chemical scaffold in the broader scientific landscape.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Amidation Temperature | 0–5°C | Reduces epimerization (<2%) |
| Reaction Time | 12–16 hrs | Maximizes conversion (>90%) |
| Purification Method | Prep-HPLC (C18) | Achieves purity >98% |
Q. Table 2: Stability Profile
| Condition | Degradation Products | Half-Life (t₁/₂) |
|---|---|---|
| pH 1.2 (SGF) | Hydrolyzed carboxylic acid | 45 min |
| pH 7.4 (PBS) | None detected | >48 hrs |
| UV Light (254 nm) | Photooxidation byproducts | 6 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
